molecular formula C22H23NO4 B2752722 Fmoc-(2r,3s)-2,3-methanoleucine CAS No. 1416059-90-9

Fmoc-(2r,3s)-2,3-methanoleucine

Cat. No. B2752722
CAS RN: 1416059-90-9
M. Wt: 365.429
InChI Key: WGKDGWDQYVOAHV-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2r,3s)-2,3-methanoleucine is a derivative of the amino acid leucine . It is characterized by an additional carbon atom that spans the alpha and beta atoms, distinguishing it from protein amino acids .


Synthesis Analysis

The synthesis of Fmoc-(2r,3s)-2,3-methanoleucine involves multiple steps . The process begins with the transformation of cyclic sulfates into cyclopropanes. The two esters of a dialkyl cyclopropane-1,1-dicarboxylate are then differentiated and elaborated into amino acid functionalities . A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported .


Molecular Structure Analysis

The Fmoc-(2R,3S)-3-phenylisoserine molecule, which is structurally similar to Fmoc-(2r,3s)-2,3-methanoleucine, contains a total of 54 bonds. There are 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Fmoc-(2r,3s)-2,3-methanoleucine is involved in various chemical reactions. For instance, it can be used as a click chemistry reagent containing an azide group .


Physical And Chemical Properties Analysis

Fmoc-(2r,3s)-2,3-methanoleucine has a molecular weight of 369.42 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Peptide Incorporation

  • Fmoc-(2r,3s)-2,3-methanoleucine is used in the synthesis of complex amino acids and their incorporation into peptides. An example is the improved synthesis of 3,4‐(aminomethano)proline, a proline mimic, from the readily available Garner aldehyde. These Fmoc/Boc-protected derivatives were employed for solid-phase peptide synthesis, showing promise in developing foldamers based on γ-Amp units (Brackmann et al., 2006).

Enzymatic Hydrolysis and Self-Assembly

  • Fmoc-(2r,3s)-2,3-methanoleucine derivatives are explored in enzymatic reactions to control molecular self-assembly under physiological conditions. This process transforms non-assembling precursors into self-assembly building blocks, forming hydrogels composed of peptide nanotubes (Das et al., 2008).

Applications in Peptidomimetic Chemistry

  • The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates the potential of Fmoc-amino acids in peptidomimetic chemistry. These Fmoc-amino acids are compatible with solid-phase peptide synthesis, allowing for their application in the design of bioactive molecules (Sladojevich et al., 2007).

Fabrication of Functional Materials

  • Fmoc-modified amino acids, like Fmoc-(2r,3s)-2,3-methanoleucine, are used in the fabrication of functional materials. Their self-assembly features and hydrophobicity make them suitable for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Chiroptical Spectroscopy and Surfactant Properties

  • The FMOC group, as part of amino acid derivatives, exhibits unique surfactant properties and is studied through chiroptical spectroscopy. This aspect is crucial in understanding the molecular behavior and potential applications of these compounds in various fields (Vijay et al., 2012).

Solid Phase Peptide Synthesis

  • The utility of Fmoc-amino acids in solid phase peptide synthesis is well-established. These compounds allow for the synthesis of biologically active peptides and proteins under a variety of conditions, showcasing their versatility in bioorganic chemistry (Fields et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for Fmoc-(2r,3s)-2,3-methanoleucine can be found online . It is recommended to handle this compound following the safety guidelines provided in the SDS.

properties

IUPAC Name

(1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKDGWDQYVOAHV-SIKLNZKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2r,3s)-2,3-methanoleucine

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